molecular formula C15H14O5 B1215589 Semivioxanthin CAS No. 70477-26-8

Semivioxanthin

Cat. No.: B1215589
CAS No.: 70477-26-8
M. Wt: 274.27 g/mol
InChI Key: BWNCKEBBYADFPQ-SSDOTTSWSA-N
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Biochemical Analysis

Biochemical Properties

Semivioxanthin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It exhibits abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum . The compound interacts with various biomolecules, including enzymes involved in the abscisic acid pathway, which is crucial for plant stress responses. The nature of these interactions involves binding to specific receptors and modulating their activity to induce physiological changes.

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways by modulating the activity of abscisic acid receptors, leading to changes in gene expression and cellular metabolism . This modulation results in enhanced stress tolerance in plants, particularly under conditions of drought or pathogen attack. Additionally, this compound’s antifungal properties suggest its potential role in disrupting fungal cell function and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with abscisic acid receptors. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression . The compound’s antifungal activity is likely due to its ability to interfere with fungal cell wall synthesis or other critical cellular processes, although the exact mechanisms remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its efficacy may diminish with prolonged exposure . Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced stress tolerance and antifungal activity. At higher doses, toxic or adverse effects may be observed, including potential disruption of normal cellular functions . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the abscisic acid pathway in plants. It interacts with enzymes and cofactors that regulate the synthesis and degradation of abscisic acid, influencing metabolic flux and metabolite levels . These interactions are critical for the compound’s role in modulating plant stress responses and antifungal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects . The distribution of this compound within plant tissues is essential for its role in enhancing stress tolerance and antifungal activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to its sites of action, ensuring its efficacy in modulating cellular processes.

Properties

IUPAC Name

(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNCKEBBYADFPQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220754
Record name Semivioxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70477-26-8
Record name Semivioxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semivioxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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